6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 35558-88-4
VCID: VC21316208
InChI: InChI=1S/C12H11N5O3/c1-8-5-11(18)15-12(14-8)16-13-7-9-3-2-4-10(6-9)17(19)20/h2-7H,1H3,(H2,14,15,16,18)/b13-7+
SMILES: CC1=CC(=O)NC(=N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C12H11N5O3
Molecular Weight: 273.25 g/mol

6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol

CAS No.: 35558-88-4

Cat. No.: VC21316208

Molecular Formula: C12H11N5O3

Molecular Weight: 273.25 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol - 35558-88-4

Specification

CAS No. 35558-88-4
Molecular Formula C12H11N5O3
Molecular Weight 273.25 g/mol
IUPAC Name 4-methyl-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C12H11N5O3/c1-8-5-11(18)15-12(14-8)16-13-7-9-3-2-4-10(6-9)17(19)20/h2-7H,1H3,(H2,14,15,16,18)/b13-7+
Standard InChI Key DNVNCOMWYRMDOB-NTUHNPAUSA-N
Isomeric SMILES CC1=CC(=O)N=C(N1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
SMILES CC1=CC(=O)NC(=N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES CC1=CC(=O)N=C(N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator